Ethyl 1-ethylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-ethylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFCAAUQJJZDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455368 | |

| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24252-38-8 | |

| Record name | Ethyl 1-ethyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24252-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-ethylpiperidine-4-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24252-38-8), a tertiary amine and ester functionalized piperidine derivative. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of organic chemistry and extensive data from its immediate precursor, Ethyl piperidine-4-carboxylate, to provide a robust and scientifically grounded resource. We present a detailed examination of its molecular structure, predictable physicochemical and spectroscopic properties, a validated synthesis protocol with mechanistic insights, and a discussion of its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational reference for researchers utilizing this compound as a key building block in the synthesis of novel chemical entities.

Introduction and Molecular Identity

This compound is a disubstituted piperidine, a heterocyclic scaffold of immense importance in the pharmaceutical industry. The piperidine ring is a core structural motif in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The title compound features an ethyl ester at the C4 position and an ethyl group on the ring nitrogen, making it a versatile tertiary amine intermediate for further chemical elaboration.

Its strategic value lies in its bifunctional nature: the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the tertiary amine remains a key site for salt formation or interaction with biological targets. These features make it a valuable building block for creating libraries of compounds in the pursuit of new therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3]

Molecular Structure

The structure consists of a central piperidine ring functionalized with two distinct ethyl-containing groups.

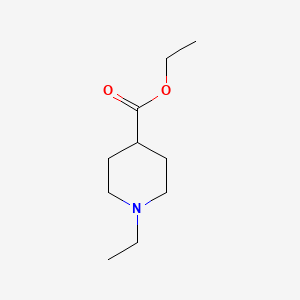

Caption: Molecular Structure of this compound.

Core Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 24252-38-8 | [4] |

| Molecular Formula | C₁₀H₁₉NO₂ | [4] |

| Molecular Weight | 185.26 g/mol | [4] |

| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [4] |

| SMILES | CCN1CCC(CC1)C(=O)OCC | [4] |

Synthesis Pathway and Experimental Protocol

This compound is most efficiently prepared via the N-alkylation of its secondary amine precursor, Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Among various alkylation strategies, reductive amination offers a superior method due to its high selectivity, mild reaction conditions, and avoidance of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[5]

The selected pathway involves the reaction of Ethyl piperidine-4-carboxylate with acetaldehyde in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Workflow for Synthesis via Reductive Amination.

Mechanistic Rationale

The reaction proceeds in two key stages within a single pot. First, the nucleophilic secondary amine of Ethyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a transient iminium ion. The choice of sodium triacetoxyborohydride is critical; it is a sterically hindered and mild hydride donor that is selective for the reduction of the electrophilic iminium ion over the aldehyde starting material.[6][7][8] This selectivity prevents the wasteful reduction of acetaldehyde to ethanol and ensures a high yield of the desired tertiary amine product. The use of an aprotic solvent like 1,2-dichloroethane (DCE) is standard as it is compatible with the moisture-sensitive reducing agent.[7]

Detailed Experimental Protocol

This protocol is adapted from established general procedures for reductive amination.[8][9]

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 equiv)

-

Acetaldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl piperidine-4-carboxylate (1.0 equiv) and anhydrous 1,2-dichloroethane (to make a ~0.2 M solution).

-

Addition of Aldehyde: Add acetaldehyde (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the stirred solution. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure this compound.

Physicochemical and Spectroscopic Properties

The addition of an N-ethyl group to Ethyl piperidine-4-carboxylate is expected to influence its physical and spectroscopic properties in a predictable manner.

Predicted Physicochemical Properties

| Property | Precursor: Ethyl piperidine-4-carboxylate | Predicted: this compound | Rationale for Prediction |

| Molecular Weight | 157.21 g/mol [10] | 185.26 g/mol [4] | Additive mass of C₂H₄ group. |

| Boiling Point | ~204 °C (lit.)[3] | > 204 °C | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| Density | ~1.02 g/mL at 25 °C[3] | ~0.98 - 1.01 g/mL | Tertiary amines are often slightly less dense than corresponding secondary amines. |

| LogP (XLogP3) | 0.5[10] | 1.3[4] | The addition of a nonpolar ethyl group increases lipophilicity. |

Predicted Spectroscopic Data

The following spectral data are predicted based on the known spectra of the precursor and fundamental principles of spectroscopy.

3.2.1. ¹H NMR Spectroscopy (Predicted) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Unlikely to shift significantly from precursor. |

| ~2.90 | Broad Doublet (br d) | 2H | Piperidine H₂ₑ, H₆ₑ | Protons α to nitrogen are shifted downfield due to the electron-donating ethyl group. |

| ~2.45 | Quartet (q) | 2H | -N-CH₂ -CH₃ | Characteristic signal for the N-ethyl methylene protons. |

| ~2.30 | Multiplet (m) | 1H | Piperidine H₄ | Minor shift expected. |

| ~2.05 | Triplet of Triplets (tt) | 2H | Piperidine H₂ₐ, H₆ₐ | Protons α to nitrogen are shifted downfield. |

| ~1.85 | Multiplet (m) | 2H | Piperidine H₃ₑ, H₅ₑ | Minor shift expected. |

| ~1.65 | Multiplet (m) | 2H | Piperidine H₃ₐ, H₅ₐ | Minor shift expected. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Unlikely to shift significantly from precursor. |

| ~1.08 | Triplet (t) | 3H | -N-CH₂-CH₃ | Characteristic signal for the N-ethyl methyl protons. |

3.2.2. ¹³C NMR Spectroscopy (Predicted) (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~175.0 | C =O (Ester) | Minor shift expected from precursor. |

| ~60.3 | -O-CH₂ -CH₃ | Minor shift expected from precursor. |

| ~52.5 | Piperidine C ₂, C ₆ | Carbons α to the tertiary nitrogen will be shifted downfield compared to the secondary amine precursor. |

| ~52.0 | -N-CH₂ -CH₃ | New signal for the N-ethyl methylene carbon. |

| ~41.0 | Piperidine C ₄ | Minor shift expected from precursor. |

| ~28.5 | Piperidine C ₃, C ₅ | Minor shift expected from precursor. |

| ~14.2 | -O-CH₂-CH₃ | Minor shift expected from precursor. |

| ~12.0 | -N-CH₂-CH₃ | New signal for the N-ethyl methyl carbon. |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2800 | Strong | C-H stretching (Aliphatic) |

| ~1730 | Strong | C=O stretching (Ester) |

| 1250-1000 | Strong | C-O stretching (Ester) & C-N stretching |

A key diagnostic difference from the precursor (Ethyl piperidine-4-carboxylate) would be the absence of the N-H stretch typically seen around 3300 cm⁻¹.

3.2.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 140 | [M - OC₂H₅]⁺ |

| 112 | [M - COOC₂H₅]⁺ |

Reactivity, Applications, and Safety

Chemical Reactivity

-

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form ammonium salts, which can be advantageous for purification or creating aqueous formulations.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 1-ethylpiperidine-4-carboxylic acid. It can also undergo transesterification or be converted to amides via aminolysis.

Applications in Drug Development

As a functionalized piperidine, this compound is a valuable intermediate for synthesizing more complex molecules. Its precursor is a known building block for CNS drugs and analgesics.[1] By extension, the title compound can be used in:

-

Lead Optimization: Serving as a scaffold to explore structure-activity relationships by modifying the ester or using the tertiary amine as an anchor point.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The ester can be converted into a variety of functional groups, enabling the construction of complex target molecules.

-

Fragment-Based Drug Discovery: The 1-ethylpiperidine moiety can be incorporated as a fragment that imparts desirable physicochemical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related structures such as N-ethylpiperidine and the parent ester.[11][12][13]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.[11]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound represents a versatile and valuable chemical intermediate for research and development. This guide has provided a scientifically rigorous framework for its identity, properties, and synthesis. By detailing a robust reductive amination protocol and offering well-grounded predictions of its physicochemical and spectroscopic characteristics, we have created a practical resource to enable its effective use in the laboratory. As with any chemical, all handling and reactions should be conducted with appropriate safety measures in place, following a thorough risk assessment.

References

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

-

Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved January 12, 2026, from [Link]

- Apollo Scientific. (2022). Safety Data Sheet: Ethyl piperidine-4-carboxylate.

- Chem-Impex. (n.d.). Ethyl 4-hydroxy-1-piperidinecarboxylate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem. Retrieved January 12, 2026, from [Link]

- Fisher Scientific. (2025). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 12, 2026, from [Link]

- Smith, R. V., et al. (n.d.). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences.

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved January 12, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Medley, J. W. (n.d.).

- Fisher Scientific. (2025). Safety Data Sheet: ETHYLPIPERIDINE.

- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.

- Sancus, F. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis.

- Biosynth. (2019). Safety Data Sheet: Ethyl Isonipecotate.

- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106043, this compound. PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H19NO2 | CID 11106043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 1-ethylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-ethylpiperidine-4-carboxylate, a substituted piperidine derivative, is a molecule of significant interest within the realms of pharmaceutical chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications in drug discovery and development. We will delve into the causality behind synthetic choices, ensuring a robust understanding for researchers and scientists. The protocols and data presented herein are curated to uphold the highest standards of scientific integrity, providing a self-validating framework for laboratory application.

CAS Number: 24252-38-8

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | PubChem |

| Molecular Weight | 185.26 g/mol | PubChem |

| Appearance | Likely a clear to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not explicitly available | |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

| SMILES | CCN1CCC(CC1)C(=O)OCC | PubChem |

| InChI | InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | PubChem |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and pharmaceutical development. The most logical and common synthetic route involves the N-alkylation of a readily available precursor, ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate.

Conceptual Synthetic Workflow

The synthesis can be visualized as a two-step process starting from isonipecotic acid. The first step is the esterification of the carboxylic acid, followed by the N-ethylation of the piperidine nitrogen.

Caption: Synthetic pathway from isonipecotic acid.

Step 1: Synthesis of Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate)

The precursor, ethyl piperidine-4-carboxylate, is typically synthesized via Fischer esterification of isonipecotic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of isonipecotic acid (1 equivalent) in anhydrous ethanol (acting as both solvent and reactant), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0°C.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained for a period of time, typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl piperidine-4-carboxylate as an oil.[1]

Step 2: N-Ethylation of Ethyl piperidine-4-carboxylate

The introduction of the ethyl group onto the piperidine nitrogen can be achieved through several methods, with reductive amination being a common and efficient approach.

Experimental Protocol (Reductive Amination):

-

Imine Formation: Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and acetaldehyde (1-1.5 equivalents) in a suitable solvent such as methanol or acetonitrile. The reaction is often carried out in the presence of a weak acid like acetic acid to facilitate imine formation.[1][2]

-

Reduction: To the solution containing the in-situ formed iminium ion, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).[1][2] These mild reducing agents are selective for the iminium ion over the ester and aldehyde functionalities.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique like TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water or a basic solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

Alternative N-Alkylation Workflow:

A direct N-alkylation using an ethylating agent like ethyl bromide or ethyl iodide is also a viable method.

Caption: Direct N-alkylation workflow.

Applications in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] Substituted piperidines like this compound serve as valuable building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs).

Role as a Pharmaceutical Intermediate

While specific, publicly available examples of this compound being a key intermediate in the synthesis of a marketed drug are limited, its structural motifs are present in various therapeutic agents. Piperidine derivatives are known to be crucial components in drugs targeting the central nervous system (CNS), as well as in analgesics and antihistamines.[5]

Avatrombopag Impurity

This compound has been identified as a potential impurity in the manufacturing of Avatrombopag, a thrombopoietin receptor agonist. This underscores the importance of robust analytical methods for its detection and quantification to ensure the purity and safety of the final drug product.

Scaffold for Novel Drug Discovery

The chemical handles present in this compound (the tertiary amine and the ethyl ester) allow for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The tertiary amine can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross the blood-brain barrier. These features make it an attractive scaffold for the generation of compound libraries for screening against various biological targets.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra would show characteristic peaks for the ethyl groups on the nitrogen and the ester, as well as the protons of the piperidine ring.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight of the compound.

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound.

Conclusion

This compound is a valuable chemical entity with a clear synthetic pathway and significant potential in the field of drug discovery and development. Its role as a versatile building block, stemming from the privileged piperidine scaffold, ensures its continued relevance for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective utilization in the quest for novel therapeutics.

References

-

China PEACE Chemical Industry Co., Ltd. Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights. [Link]

- Google Patents. Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 4-(methylamino)piperidine-1-carboxylate. [Link]

-

Organic Syntheses. Piperidine, 1-ethyl. [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

ResearchGate. Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. [Link]

-

RSC Medicinal Chemistry. 4. [Link]

-

Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

The Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

Sources

- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of Ethyl 1-ethylpiperidine-4-carboxylate

Abstract

Ethyl 1-ethylpiperidine-4-carboxylate is a tertiary amine and a piperidine derivative of significant interest in pharmaceutical development. As a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Avatrombopag, a comprehensive understanding of its molecular structure, synthesis, and analytical characterization is critical for researchers and drug development professionals.[1] This guide provides an in-depth exploration of the molecule's structural features, including its conformational analysis. It outlines a logical and field-proven synthetic pathway and details the spectroscopic techniques (NMR, MS, IR) required for unambiguous structural elucidation and quality control. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction & Significance

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate potency and selectivity, making it a versatile building block in the synthesis of drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[2][3]

This compound: An Overview

This compound (CAS No: 24252-38-8) is a specific derivative of this important scaffold.[1] It features an ethyl group at the 1-position (the nitrogen atom) and an ethyl carboxylate moiety at the 4-position. This substitution pattern makes it a valuable intermediate, as the ester functionality can be readily hydrolyzed or converted into other functional groups, while the N-ethyl group influences the compound's basicity and lipophilicity.

Relevance in Drug Development: A Case Study as an Avatrombopag Impurity

The direct relevance of this molecule to the pharmaceutical industry is highlighted by its identification as a process-related impurity in the manufacturing of Avatrombopag.[1] Avatrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia. In regulated drug development, the identification, synthesis, and characterization of any impurity are mandatory for ensuring the safety and efficacy of the final drug product. Therefore, a robust understanding of this compound is not merely academic but a practical necessity for process chemists and quality control analysts.

Molecular Structure and Physicochemical Properties

Chemical Identity

A precise definition of a molecule is foundational to all subsequent work. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24252-38-8 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Canonical SMILES | CCN1CCC(CC1)C(=O)OCC | [1] |

| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [1] |

Structural Elucidation and Conformational Analysis

The structure of this compound consists of a central piperidine ring. To minimize ring strain, the piperidine ring adopts a stable chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The two key substituents are the N-ethyl group and the C4-ethyl carboxylate group. The ethyl carboxylate group is significantly bulkier than a hydrogen atom. To minimize steric hindrance (1,3-diaxial interactions), this bulky group will strongly prefer the more spacious equatorial position. This conformational preference is a critical aspect of its structure and influences its reactivity and interaction with biological systems.

Caption: Chair conformation of this compound.

Synthesis and Purification

Rationale for Synthetic Strategy

A common and efficient method for preparing N-alkylated piperidines is through the direct alkylation of the corresponding secondary amine precursor. The precursor, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate), is commercially available and relatively inexpensive.[2][4] The secondary amine nitrogen is nucleophilic and readily reacts with electrophilic alkylating agents. This strategy is preferred for its high yield, straightforward execution, and ease of purification.

Proposed Synthetic Workflow

The synthesis involves a standard nucleophilic substitution reaction. Ethyl piperidine-4-carboxylate acts as the nucleophile, and an ethylating agent such as ethyl iodide or ethyl bromide serves as the electrophile. A non-nucleophilic base, like potassium carbonate, is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is a self-validating system, incorporating in-process checks and final product characterization to ensure success.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10 mL per gram of starting material).

-

Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed. This prevents incomplete reactions or the formation of degradation byproducts.

-

-

Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Dissolve the oil in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy as detailed in the following section.

Comprehensive Spectroscopic Analysis

Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is the most informative tool for confirming the structure. The predicted signals are based on the known spectra of similar piperidine derivatives.[5]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -OCH₂CH₃ | 1.25 | Triplet | 3H | Ester Ethyl -CH₃ |

| -NCH₂CH₃ | 1.10 | Triplet | 3H | N-Ethyl -CH₃ |

| Piperidine H2, H6 (axial/eq) | 2.80 - 3.00 | Multiplet | 4H | Protons adjacent to N |

| -NCH₂CH₃ | 2.45 | Quartet | 2H | N-Ethyl -CH₂ |

| Piperidine H4 | 2.30 | Multiplet | 1H | Proton at ester position |

| Piperidine H3, H5 (axial/eq) | 1.70 - 1.95 | Multiplet | 4H | Protons adjacent to C4 |

| -OCH₂CH₃ | 4.12 | Quartet | 2H | Ester Ethyl -CH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

-

C=O (Ester): ~175 ppm

-

-OCH₂CH₃: ~60 ppm

-

Piperidine C2, C6: ~52 ppm

-

-NCH₂CH₃: ~47 ppm

-

Piperidine C4: ~41 ppm

-

Piperidine C3, C5: ~28 ppm

-

-OCH₂CH₃: ~14 ppm

-

-NCH₂CH₃: ~12 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion (M+) : For C₁₀H₁₉NO₂, the expected m/z for [M+H]⁺ is 186.15.

-

Key Fragmentation: A primary fragmentation pathway involves the loss of the ethoxy group (-•OCH₂CH₃) from the ester, leading to a significant fragment at m/z 140. Another common fragmentation is the loss of the entire ethyl carboxylate group.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1730 | Strong, sharp peak characteristic of an ester. |

| C-H Stretch | 2800-3000 | Aliphatic C-H bonds. |

| C-O Stretch | 1150-1250 | Ester C-O bond. |

| C-N Stretch | 1000-1200 | Tertiary amine C-N bond. |

Analytical Methods for Quality Control

For use in drug development, the purity of this compound must be rigorously controlled.

Chromatographic Purity

-

Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) is an excellent method for assessing purity. A non-polar capillary column would be suitable.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is also a standard method. Detection can be achieved using a UV detector at a low wavelength (~210 nm) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Workflow for Identity and Purity Confirmation

Caption: A typical QC workflow for identity and purity verification.

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this compound is not widely published, data from structurally related compounds like Ethyl piperidine-4-carboxylate suggest it should be handled as a potential irritant.[6][7]

-

Inhalation: May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Use in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Avoid breathing vapors or mists.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from ignition sources as the compound may be combustible.[6][8]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Protect from moisture and incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple organic molecule; it is a critical component in the landscape of pharmaceutical synthesis and quality control. A thorough, first-principles understanding of its three-dimensional structure, logical synthesis, and detailed spectroscopic signature is indispensable for any scientist working in drug development. The protocols and data presented in this guide serve as a comprehensive reference, enabling researchers to confidently synthesize, identify, and handle this compound, thereby ensuring the integrity and quality of their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11106043, this compound. PubChem.[Link]

-

LookChem. Ethyl Piperidine-4-Carboxylate: Properties, Applications, and Manufacturing Insights. LookChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem.[Link]

-

Cheméo. Ethyl piperidine-4-carboxylate Physical Properties. Cheméo.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100867, Ethyl 4-aminopiperidine-1-carboxylate. PubChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. PubChem.[Link]

-

NIST. Ethyl piperidine-4-carboxylate. NIST WebBook.[Link]

- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

Sources

- 1. This compound | C10H19NO2 | CID 11106043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-ethylpiperidine-4-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-ethylpiperidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this compound, this guide establishes a robust predictive framework grounded in the empirical data of its precursor, Ethyl 4-piperidinecarboxylate, and foundational spectroscopic principles. This approach offers a valuable, scientifically-grounded resource for the identification, characterization, and quality control of this and structurally related piperidine derivatives.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical workflow. For piperidine derivatives like this compound, which are common scaffolds in medicinal chemistry, a thorough understanding of their spectroscopic signatures is critical for ensuring identity, purity, and stability. This guide provides a detailed examination of the expected spectroscopic characteristics of this compound, offering a predictive yet scientifically rigorous analysis.

The core of our approach is to leverage the well-documented spectroscopic data of the parent molecule, Ethyl 4-piperidinecarboxylate, as a validated starting point. By understanding the influence of the N-ethylation on the electronic environment of the piperidine ring and the ethyl ester moiety, we can confidently predict the spectral features of the target compound. This methodology not only provides a practical guide for researchers working with this specific molecule but also illustrates a broader principle of predictive spectroscopy in chemical analysis.

Molecular Structure and Predicted Spectroscopic Features

The structural transition from Ethyl 4-piperidinecarboxylate to this compound involves the alkylation of the secondary amine on the piperidine ring. This seemingly simple modification induces notable and predictable shifts in the spectroscopic data.

Caption: Molecular structures of the precursor and target compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The introduction of the N-ethyl group is expected to cause a downfield shift in the signals of the adjacent methylene protons on the piperidine ring (positions 2 and 6) due to the electron-withdrawing inductive effect of the additional alkyl group. Furthermore, new signals corresponding to the ethyl group on the nitrogen will appear.

Table 1: Comparison of Experimental ¹H NMR Data for Ethyl 4-piperidinecarboxylate and Predicted Data for this compound (in CDCl₃, 400 MHz)

| Assignment | Ethyl 4-piperidinecarboxylate (Experimental) [1] | This compound (Predicted) | Rationale for Prediction |

| -O-CH₂ -CH₃ | 4.12 ppm (q, J = 7.1 Hz, 2H) | ~4.12 ppm (q) | Minimal change expected as it is distant from the N-ethyl group. |

| -O-CH₂-CH₃ | 1.24 ppm (t, J = 7.1 Hz, 3H) | ~1.24 ppm (t) | Minimal change expected. |

| Piperidine H4 | 2.38 ppm (tt, 1H) | ~2.4-2.5 ppm (m) | Slight downfield shift due to the overall change in the ring's electronic environment. |

| Piperidine H2, H6 (axial) | 2.61 ppm (td, 2H) | ~2.8-3.0 ppm (m) | Significant downfield shift due to the inductive effect of the N-ethyl group. |

| Piperidine H2, H6 (equatorial) | 3.07 ppm (dt, 2H) | ~3.1-3.3 ppm (m) | Significant downfield shift. |

| Piperidine H3, H5 (axial) | 1.59 ppm (m, 2H) | ~1.6-1.7 ppm (m) | Minor downfield shift. |

| Piperidine H3, H5 (equatorial) | 1.87 ppm (m, 2H) | ~1.9-2.0 ppm (m) | Minor downfield shift. |

| N-CH₂ -CH₃ | N/A | ~2.4-2.6 ppm (q) | New signal for the methylene protons of the N-ethyl group. |

| N-CH₂-CH₃ | N/A | ~1.1-1.2 ppm (t) | New signal for the methyl protons of the N-ethyl group. |

| NH | Variable | N/A | Disappearance of the NH proton signal. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similar to ¹H NMR, the introduction of the N-ethyl group will influence the chemical shifts in the ¹³C NMR spectrum. The carbons directly attached to the nitrogen (C2 and C6) will experience the most significant downfield shift. New signals for the N-ethyl group carbons will also be present.

Table 2: Comparison of Experimental ¹³C NMR Data for Ethyl 4-piperidinecarboxylate and Predicted Data for this compound (in CDCl₃)

| Assignment | Ethyl 4-piperidinecarboxylate (Experimental) [2] | This compound (Predicted) | Rationale for Prediction |

| C =O | ~175 ppm | ~175 ppm | Minimal change expected. |

| -O-C H₂-CH₃ | ~60 ppm | ~60 ppm | Minimal change expected. |

| Piperidine C4 | ~41 ppm | ~41-42 ppm | Minor downfield shift. |

| Piperidine C2, C6 | ~45 ppm | ~52-55 ppm | Significant downfield shift due to N-alkylation. |

| Piperidine C3, C5 | ~28 ppm | ~28-29 ppm | Minor downfield shift. |

| -O-CH₂-C H₃ | ~14 ppm | ~14 ppm | Minimal change expected. |

| N-C H₂-CH₃ | N/A | ~52-54 ppm | New signal for the N-ethyl methylene carbon. |

| N-CH₂-C H₃ | N/A | ~12-14 ppm | New signal for the N-ethyl methyl carbon. |

Infrared (IR) Spectroscopy

The most notable change in the IR spectrum upon N-ethylation will be the disappearance of the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region for secondary amines. Other characteristic peaks, such as the C=O stretch of the ester and C-H stretches, will remain largely unchanged.

Table 3: Comparison of Key Experimental IR Peaks for Ethyl 4-piperidinecarboxylate and Predicted Peaks for this compound

| Functional Group | Ethyl 4-piperidinecarboxylate (Experimental) | This compound (Predicted) | Rationale for Prediction |

| N-H Stretch | ~3300-3500 cm⁻¹ (broad) | Absent | The secondary amine is converted to a tertiary amine. |

| C-H Stretch (sp³) | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | Characteristic of alkyl groups, will remain. |

| C=O Stretch (Ester) | ~1730 cm⁻¹ | ~1730 cm⁻¹ | The ester functional group is unchanged. |

| C-O Stretch | ~1100-1300 cm⁻¹ | ~1100-1300 cm⁻¹ | The C-O bonds of the ester will still be present. |

| C-N Stretch | ~1000-1250 cm⁻¹ | ~1000-1250 cm⁻¹ | The C-N bond vibration will be present. |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will be a key indicator of the successful N-ethylation. The molecular weight of this compound is 185.26 g/mol , an increase of 28.05 g/mol (the mass of an ethyl group minus a hydrogen) from the precursor's molecular weight of 157.21 g/mol .[3][4] The fragmentation pattern is also expected to change, with characteristic losses of fragments from the N-ethyl group and the piperidine ring.

Table 4: Comparison of Key Mass Spectrometry Data

| Parameter | Ethyl 4-piperidinecarboxylate (Experimental) [3] | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 157.21 g/mol | 185.26 g/mol [4] | Addition of a C₂H₅ group and loss of an H atom. |

| Molecular Ion Peak [M]⁺ | m/z 157 | m/z 185 | Corresponds to the molecular weight of the target compound. |

| Key Fragment | m/z 84 (piperidine ring fragment) | m/z 112 (N-ethylpiperidine ring fragment) | Fragmentation will likely involve the substituted piperidine ring. |

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the spectroscopic data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for acquiring high-quality NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A generalized workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For ¹H spectra, integrate the signals to determine the relative number of protons.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

If using a direct insertion probe, apply a small amount of the sample to the probe tip. For GC-MS, inject the dilute solution into the gas chromatograph.

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging the empirical data of its precursor, Ethyl 4-piperidinecarboxylate, and applying fundamental principles of spectroscopy, we have established a detailed set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The inclusion of standardized experimental protocols further ensures that researchers can confidently acquire and interpret high-quality spectroscopic data for this compound. This comprehensive approach serves as an invaluable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the efficient and accurate characterization of this and other related piperidine derivatives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-piperidinecarboxylate. Wiley-VCH GmbH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-Ethylpiperidine-4-carboxylate

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

Ethyl 1-ethylpiperidine-4-carboxylate is a tertiary amine and a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals and biologically active compounds. Its robust structure and the presence of a reactive ester handle make it a valuable building block in drug discovery and development. Accurate structural verification of such intermediates is paramount to ensure the integrity of the synthetic pathway and the identity of the final active pharmaceutical ingredient (API).

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following systematic numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC Numbering Scheme for this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and the number of protons in each environment (integration). The predicted chemical shifts are based on the known spectrum of the parent compound, ethyl 4-piperidinecarboxylate[1][4], with modifications inferred from data on N-ethylpiperidine[5].

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H¹³ | ~ 1.10 | Triplet (t) | ~ 7.1 | 3H | Terminal methyl of the N-ethyl group, coupled to the adjacent methylene (H⁷). |

| H⁸ | ~ 1.25 | Triplet (t) | ~ 7.1 | 3H | Terminal methyl of the ester ethyl group, coupled to the oxymethylene (H¹²). Based on ethyl 4-piperidinecarboxylate.[1] |

| H³ax, H⁵ax | ~ 1.75 | Multiplet (m) | - | 2H | Axial protons on C³ and C⁵, shielded relative to equatorial protons. Expected to be complex due to multiple couplings. |

| H³eq, H⁵eq | ~ 1.95 | Multiplet (m) | - | 2H | Equatorial protons on C³ and C⁵, deshielded relative to axial protons. |

| H²ax, H⁶ax | ~ 2.05 | Multiplet (m) | - | 2H | Axial protons on C² and C⁶, adjacent to the nitrogen. Shift is downfield from H³/H⁵ due to proximity to nitrogen. |

| H⁴ | ~ 2.30 | Multiplet (tt) | - | 1H | Methine proton at the point of substitution. Expected to be a triplet of triplets due to coupling with adjacent axial and equatorial protons. |

| H⁷ | ~ 2.40 | Quartet (q) | ~ 7.1 | 2H | Methylene of the N-ethyl group, deshielded by the nitrogen and coupled to the methyl (H¹³). Based on 1-ethylpiperidine.[5] |

| H²eq, H⁶eq | ~ 2.85 | Multiplet (m) | - | 2H | Equatorial protons on C² and C⁶, deshielded by the adjacent nitrogen. The N-ethyl group induces a downfield shift compared to the parent amine. |

| H¹² | ~ 4.12 | Quartet (q) | ~ 7.1 | 2H | Oxymethylene of the ester ethyl group, highly deshielded by the adjacent oxygen and coupled to the methyl (H⁸). Based on ethyl 4-piperidinecarboxylate.[1] |

Detailed Causality of Assignments:

-

Ethyl Groups (H⁷/H¹³ and H¹²/H⁸): The spectrum will feature two distinct ethyl patterns. The ester ethyl group (-OCH₂CH₃) is characterized by a quartet (H¹²) around 4.12 ppm, significantly deshielded by the adjacent oxygen atom, and a corresponding triplet (H⁸) around 1.25 ppm.[1] The N-ethyl group (-NCH₂CH₃) will appear more upfield, with its methylene quartet (H⁷) around 2.40 ppm due to the influence of the nitrogen, and its methyl triplet (H¹³) around 1.10 ppm.[5] The characteristic quartet-triplet pattern with a 2:3 integration ratio is definitive for these groups.

-

Piperidine Ring Protons (H²-H⁶): The piperidine ring protons present a more complex region.

-

H² and H⁶ Protons: The protons on the carbons alpha to the nitrogen (C² and C⁶) are the most deshielded of the ring protons. The presence of the N-ethyl group removes the N-H proton and locks the nitrogen inversion, leading to distinct axial and equatorial signals. The equatorial protons (H²eq, H⁶eq) are typically more deshielded (~2.85 ppm) than their axial counterparts (H²ax, H⁶ax, ~2.05 ppm).

-

H³ and H⁵ Protons: These protons are further from the nitrogen and appear more upfield. Again, axial (~1.75 ppm) and equatorial (~1.95 ppm) protons will have slightly different chemical shifts, leading to a complex multiplet.

-

H⁴ Proton: The single methine proton at the 4-position is coupled to four neighboring protons (H³ax, H³eq, H⁵ax, H⁵eq). This will likely result in a complex multiplet, often appearing as a triplet of triplets, centered around 2.30 ppm.

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The predicted chemical shifts are derived by considering the known spectrum of ethyl 4-piperidinecarboxylate[6] and the established effects of N-alkylation on piperidine rings[7].

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C¹³ | ~ 12.5 | N-ethyl group methyl carbon. Based on 1-ethylpiperidine. |

| C⁸ | ~ 14.3 | Ester ethyl group methyl carbon. Based on ethyl 4-piperidinecarboxylate.[6] |

| C³, C⁵ | ~ 28.5 | Piperidine ring carbons beta to the ester and gamma to the nitrogen. |

| C⁴ | ~ 41.0 | Methine carbon of the piperidine ring, bearing the ester group. |

| C⁷ | ~ 52.0 | N-ethyl group methylene carbon, deshielded by the nitrogen. |

| C², C⁶ | ~ 53.0 | Piperidine ring carbons alpha to the nitrogen. The N-ethyl group causes a downfield shift compared to the secondary amine precursor.[7] |

| C¹² | ~ 60.4 | Ester ethyl group oxymethylene carbon, deshielded by the oxygen.[6] |

| C⁹ | ~ 175.0 | Carbonyl carbon of the ester group, significantly deshielded. |

Detailed Causality of Assignments:

-

Alkyl Region (10-70 ppm):

-

The two methyl carbons (C⁸ and C¹³) will be the most upfield signals.

-

The piperidine ring carbons (C², C³, C⁴, C⁵, C⁶) and the N-ethyl methylene (C⁷) appear in the 25-55 ppm range. The carbons directly attached to the nitrogen (C², C⁶, and C⁷) are the most deshielded in this cluster. N-alkylation typically shifts the alpha-carbons (C²/C⁶) downfield compared to the parent secondary amine.[7]

-

The oxymethylene carbon (C¹²) of the ester is significantly deshielded by the electronegative oxygen atom, appearing around 60.4 ppm.

-

-

Carbonyl Region (>170 ppm):

-

The ester carbonyl carbon (C⁹) will be the most downfield signal in the spectrum, typically appearing around 175 ppm, which is a characteristic chemical shift for ester carbonyls.

-

Part 3: Experimental Protocol

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like this compound.

Workflow for NMR Sample Preparation and Analysis

Sources

- 1. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethylpiperidine(766-09-6) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-ethylpiperidine-4-carboxylate

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities and their metabolites are paramount. Ethyl 1-ethylpiperidine-4-carboxylate, a molecule featuring a substituted piperidine ring—a common scaffold in medicinal chemistry—presents a unique analytical challenge. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the mass spectrometric behavior of this compound. By moving beyond rote protocols, we will explore the causal relationships between molecular structure, ionization techniques, and fragmentation patterns, thereby empowering the analyst to develop robust and reliable methods for characterization and quantification.

Molecular Profile of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C10H19NO2 | PubChem[1] |

| Molecular Weight | 185.26 g/mol | PubChem[1] |

| Exact Mass | 185.141578849 Da | PubChem[1] |

| CAS Number | 24252-38-8 | PubChem[1] |

The structure of this compound incorporates a tertiary amine within the N-ethylpiperidine ring and an ethyl ester functional group. This combination of a basic nitrogen atom and a readily cleavable ester group dictates its behavior in the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is a powerful technique for identification and quantification.

The Rationale Behind Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a chemical fingerprint, enabling confident structural elucidation and library matching. For a molecule like this compound, the primary sites of ionization will be the lone pair of electrons on the nitrogen and oxygen atoms.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of N-substituted piperidine derivatives is often dominated by α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.

Key Predicted Fragmentation Pathways:

-

α-Cleavage (Loss of an Ethyl Radical): The most probable initial fragmentation is the loss of the ethyl group attached to the nitrogen, resulting in a stable iminium ion.

-

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality can lead to the loss of an ethoxy radical (•OCH2CH3).

-

Loss of the Carboxylate Group: Fragmentation can also involve the loss of the entire ethyl carboxylate group.

-

Ring Opening and Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS

This protocol provides a robust starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of a suitable solvent such as methanol or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Volume | 1 µL | |

| Split Ratio | 20:1 | Adjustable based on analyte concentration. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min | |

| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | To be optimized for optimal separation. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |

| Ion Source Temp | 230 °C | Standard for EI. |

| Quadrupole Temp | 150 °C | Standard for EI. |

| Ionization Energy | 70 eV | Standard for EI to generate reproducible spectra. |

| Mass Scan Range | m/z 40-400 | To encompass the molecular ion and key fragments. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For the analysis of this compound in complex matrices, such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.

The Advantage of Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation.[5] This is particularly advantageous for quantitative analysis as it maximizes the signal of the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. Given the basic nature of the piperidine nitrogen, positive ion ESI is the method of choice.

Predicted ESI-MS/MS Fragmentation Pathway

In an ESI-MS/MS experiment, the protonated molecule ([M+H]+ at m/z 186) is isolated and subjected to collision-induced dissociation (CID). The fragmentation is driven by the location of the proton, which will preferentially be on the most basic site, the N-ethylpiperidine nitrogen.

Key Predicted Fragmentation Pathways:

-

Neutral Loss of Ethylene: A common fragmentation pathway for N-ethyl groups is the neutral loss of ethylene (C2H4).

-

Loss of the Ethyl Ester Group: Cleavage of the ester can result in the loss of the entire ethyl carboxylate group.

-

Ring Opening: The protonated piperidine ring can undergo ring-opening, followed by further fragmentation.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS

This protocol provides a foundation for developing a quantitative LC-MS/MS method. Method validation according to regulatory guidelines is essential for use in drug development.[6]

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumentation:

-

Liquid Chromatograph: A UHPLC system such as a Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Sciex Triple Quad™ or equivalent.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

LC-MS/MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5-95% B over 5 minutes | To be optimized for analyte retention and separation from matrix components. |

| Flow Rate | 0.4 mL/min | |

| Column Temp | 40 °C | |

| Injection Volume | 5 µL | |

| Ion Source | Electrospray Ionization (ESI) | |

| Polarity | Positive | |

| IonSpray Voltage | 5500 V | |

| Temperature | 500 °C | |

| MRM Transitions | To be determined empirically. Likely transitions: 186 -> 158 186 -> 112 | The most intense and specific fragment ions should be chosen for quantification and qualification. |

Data Interpretation and Validation: A Holistic Approach

The trustworthiness of any analytical data relies on a self-validating system. For both GC-MS and LC-MS/MS, this involves:

-

Confirmation of the Molecular Ion/Protonated Molecule: The presence of the expected molecular ion in EI-MS or the protonated molecule in ESI-MS is the first confirmation of the analyte's identity.

-

Consistent Fragmentation: The observed fragment ions should align with the predicted fragmentation pathways based on the molecule's structure.

-

Isotopic Pattern Analysis: For high-resolution mass spectrometry, the measured isotopic pattern should match the theoretical pattern for the elemental composition of the ion.

-

Method Validation: For quantitative applications, the method must be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines (e.g., FDA, ICH).[6]

Conclusion: From Data to Decision

The mass spectrometric analysis of this compound is a tractable challenge that can be approached systematically. By understanding the interplay between the analyte's structure and the chosen analytical technique, researchers can develop robust and reliable methods for its identification and quantification. The protocols and predicted fragmentation pathways presented in this guide provide a strong foundation for method development, empowering scientists to generate high-quality data that can confidently inform critical decisions in the drug development pipeline.

References

- GC-MS analytical method for 1-(Piperidin-2 - Benchchem. (URL not available)

-

Ethyl piperidine-4-carboxylate - NIST WebBook. ([Link])

-

Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. ([Link])

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. ([Link])

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. ([Link])

-

This compound | C10H19NO2 | CID 11106043 - PubChem. ([Link])

Sources

- 1. This compound | C10H19NO2 | CID 11106043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Physical properties of N-ethyl ethyl isonipecotate

An In-Depth Technical Guide to the Physical Properties of N-Ethyl Ethyl Isonipecotate

Introduction

N-Ethyl ethyl isonipecotate, systematically known as ethyl 1-ethylpiperidine-4-carboxylate, is a tertiary amine and ester derivative of isonipecotic acid. As a member of the piperidine class of compounds, it serves as a crucial building block and intermediate in the synthesis of a wide range of pharmacologically active molecules. The physical properties of such an intermediate are not merely academic data points; they are critical parameters that govern its reactivity, purification, formulation, and storage. Understanding these properties is paramount for process optimization, ensuring batch-to-batch consistency, and meeting the stringent quality standards of the pharmaceutical industry.

This guide provides a comprehensive overview of the core physical properties of N-ethyl ethyl isonipecotate. Recognizing that specific experimental data for this compound is not extensively published, we will focus on its verified chemical identity, computed physical properties, and, most importantly, the robust experimental protocols required to determine these properties in a laboratory setting. This approach is designed to empower researchers with the practical knowledge needed to fully characterize this and similar intermediates.

Molecular and Chemical Identity

Accurate identification is the cornerstone of any chemical study. The following identifiers unambiguously define N-ethyl ethyl isonipecotate.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24252-38-8 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1][2] |

| Molecular Weight | 185.26 g/mol | [1][2] |

| Canonical SMILES | CCN1CCC(CC1)C(=O)OCC | [1] |

| InChIKey | IYFCAAUQJJZDHW-UHFFFAOYSA-N | [1] |

| Synonyms | 1-Ethylpiperidine-4-carboxylic acid ethyl ester, N-ethyl ethyl isonipecotate | [1] |

Physical Properties: A Data-Driven Overview

While experimentally determined data for N-ethyl ethyl isonipecotate is sparse in public literature, computational models provide valuable estimations. It is also instructive to consider the properties of its parent compound, ethyl isonipecotate (CAS 1126-09-6), to predict the influence of N-alkylation.

Computed and Expected Properties

The addition of an ethyl group to the piperidine nitrogen atom is expected to increase the molecular weight and likely the boiling point, while potentially altering its polarity and solubility profile.

| Property | Value (N-Ethyl Ethyl Isonipecotate) | Comparative Value (Ethyl Isonipecotate) | Rationale for Expected Change |

| Appearance | Expected to be a clear to pale yellow liquid | Clear colorless to pale yellow liquid[3] | Structural similarity suggests a similar appearance. |

| Boiling Point | No experimental data found. | ~204 °C (lit.)[4] | The increase in molecular weight (185.26 vs. 157.21 g/mol ) would be expected to raise the boiling point. |

| Density | No experimental data found. | ~1.02 g/mL at 25 °C (lit.)[4] | A similar density is expected, though it may be slightly lower due to the added non-polar alkyl chain. |

| Refractive Index | No experimental data found. | n20/D 1.459 (lit.)[4] | Expected to be in a similar range. |

| Solubility | Expected to be soluble in common organic solvents. | Miscible with ethanol and acetone; slightly soluble in water.[3] | The added ethyl group will increase lipophilicity, likely decreasing water solubility while maintaining solubility in organic solvents. |

| XLogP3 (Computed) | 1.3 | 0.5 | The computed octanol-water partition coefficient suggests increased lipophilicity compared to the parent compound.[1][5] |

Experimental Determination of Physical Properties

For any new batch or newly synthesized sample of N-ethyl ethyl isonipecotate, experimental verification of its physical properties is essential for quality control. The following section provides detailed, field-proven methodologies.

Workflow for Physicochemical Characterization

The logical flow from receiving or synthesizing a sample to its full characterization is a self-validating process that ensures the integrity of all subsequent data.

Caption: Logical workflow for compound characterization.

Protocol for Boiling Point Determination (Micro-Distillation)

Causality: The boiling point is a fundamental property that indicates purity. For a pure substance, the boiling point should be sharp and constant at a given pressure. This protocol is suitable for the small quantities typical in research and development.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus, ensuring all glassware is clean and dry. Use a calibrated thermometer with the bulb positioned just below the side-arm leading to the condenser.

-

Sample Charging: Charge the distillation flask with 2-3 mL of purified N-ethyl ethyl isonipecotate and a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Heating: Begin gentle heating using a temperature-controlled heating mantle.

-

Equilibration: Allow the system to equilibrate as the vapor rises and a reflux ring is established.

-